2,4-Dichloro-5-(trichloromethyl)pyridine

Catalog No.
S6608294
CAS No.
95234-75-6
M.F
C6H2Cl5N
M. Wt
265.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dichloro-5-(trichloromethyl)pyridine

CAS Number

95234-75-6

Product Name

2,4-Dichloro-5-(trichloromethyl)pyridine

IUPAC Name

2,4-dichloro-5-(trichloromethyl)pyridine

Molecular Formula

C6H2Cl5N

Molecular Weight

265.3 g/mol

InChI

InChI=1S/C6H2Cl5N/c7-4-1-5(8)12-2-3(4)6(9,10)11/h1-2H

InChI Key

SJZFMUGZRWVTKC-UHFFFAOYSA-N

SMILES

C1=C(C(=CN=C1Cl)C(Cl)(Cl)Cl)Cl

Canonical SMILES

C1=C(C(=CN=C1Cl)C(Cl)(Cl)Cl)Cl

Potential fungicidal properties

The presence of multiple chlorine atoms on the molecule suggests potential fungicidal activity. Chlorine substitution on aromatic rings is a common feature in many commercial fungicides []. Further research would be necessary to determine if 2,4-Dichloro-5-trichloromethylpyrimidine exhibits antifungal properties.

2,4-Dichloro-5-(trichloromethyl)pyridine is a chlorinated pyridine derivative characterized by its unique structure, which includes two chlorine atoms and a trichloromethyl group attached to the pyridine ring. This compound is notable for its applications in agrochemistry, particularly as an intermediate in the synthesis of various pesticides. Its molecular formula is C6H2Cl5NC_6H_2Cl_5N, and it has a molecular weight of approximately 265.35 g/mol. The compound is typically a solid at room temperature, although specific physical properties such as boiling point and melting point are not widely documented.

Typical of halogenated compounds:

  • Nucleophilic Substitution Reactions: The chlorine atoms in the compound can be replaced by nucleophiles, leading to various derivatives.
  • Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions, although detailed mechanisms are less frequently reported.
  • Chlorination: Further chlorination can occur, especially under conditions involving chlorine gas and catalysts.

These reactions highlight the compound's reactivity due to the presence of multiple halogen substituents.

The biological activity of 2,4-Dichloro-5-(trichloromethyl)pyridine has been primarily studied in the context of its use as a pesticide. It exhibits antifungal properties and is utilized in the synthesis of active ingredients for crop protection. Its mechanism of action typically involves disrupting cellular processes in target organisms, although specific pathways remain under investigation. Additionally, there are indications that the compound may act as an inhibitor for certain cytochrome P450 enzymes, which are crucial for drug metabolism in various organisms .

Several methods have been reported for synthesizing 2,4-Dichloro-5-(trichloromethyl)pyridine:

  • Chlorination of Pyridine Derivatives: One common approach involves chlorinating 2-chloro-5-(trichloromethyl)pyridine using chlorine gas in the presence of catalysts such as molybdenum or tungsten at elevated temperatures (70°C to 250°C) .
  • Phosphorus Pentachloride Method: Another method utilizes phosphorus pentachloride as a chlorinating agent to convert nicotinic acid into this compound under controlled conditions .

These synthesis routes emphasize the importance of reaction conditions and catalysts in achieving high yields and purity.

The primary application of 2,4-Dichloro-5-(trichloromethyl)pyridine lies in agrochemistry. It serves as an intermediate for synthesizing various pesticides, including fluazinam and fluopicolide, which are used for protecting crops against fungal diseases. Its unique chemical structure allows it to effectively target specific biological pathways in pests while minimizing harm to non-target species .

Interaction studies involving 2,4-Dichloro-5-(trichloromethyl)pyridine have focused on its behavior in biological systems and its interactions with enzymes. Research indicates that this compound may inhibit certain cytochrome P450 enzymes, impacting metabolic processes in both target pests and potential non-target organisms . Understanding these interactions is crucial for assessing the environmental impact and safety profile of pesticides derived from this compound.

2,4-Dichloro-5-(trichloromethyl)pyridine can be compared with several structurally similar compounds that also serve as intermediates in agrochemical synthesis:

Compound NameStructure CharacteristicsUnique Features
2,3-Dichloro-5-(trifluoromethyl)pyridineContains trifluoromethyl instead of trichloromethylUsed in different pesticide formulations
2-Chloro-5-(trichloromethyl)pyridineLacks one chlorine atom compared to 2,4-Dichloro variantPrecursor for synthesizing more complex derivatives
2,3-Dichloro-5-(chloromethyl)pyridineContains chloromethyl group instead of trichloromethylDifferent reactivity profile due to less chlorination

These compounds share structural similarities but differ significantly in their substituents and resultant chemical properties, which influence their applications in agrochemistry.

XLogP3

4.1

Hydrogen Bond Acceptor Count

1

Exact Mass

264.860037 g/mol

Monoisotopic Mass

262.862988 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-23-2023

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